molecular formula C4H12O6P2 B083694 Hypophosphoric acid, tetramethyl ester CAS No. 15103-99-8

Hypophosphoric acid, tetramethyl ester

Cat. No.: B083694
CAS No.: 15103-99-8
M. Wt: 218.08 g/mol
InChI Key: LWASJEZSIVAZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypophosphoric acid, tetramethyl ester (IUPAC: tetramethyl hypophosphate) is an organophosphorus compound with the formula $ \text{(CH}3\text{O)}2\text{P-O-P(OCH}3\text{)}2 $. It belongs to the class of hypophosphoric acid esters, characterized by a central P–O–P backbone and four methyl ester groups. This compound is derived from hypophosphoric acid ($ \text{H}4\text{P}2\text{O}_6 $), which contains a direct P–P bond but is stabilized in ester form via oxygen bridging .

Properties

CAS No.

15103-99-8

Molecular Formula

C4H12O6P2

Molecular Weight

218.08 g/mol

IUPAC Name

[dimethoxyphosphoryl(methoxy)phosphoryl]oxymethane

InChI

InChI=1S/C4H12O6P2/c1-7-11(5,8-2)12(6,9-3)10-4/h1-4H3

InChI Key

LWASJEZSIVAZJX-UHFFFAOYSA-N

SMILES

COP(=O)(OC)P(=O)(OC)OC

Canonical SMILES

COP(=O)(OC)P(=O)(OC)OC

Other CAS No.

15103-99-8

Synonyms

Hypophosphoric acid tetramethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : $ \text{C}4\text{H}{12}\text{O}6\text{P}2 $.
  • Molecular Weight : ~218 g/mol (calculated).
  • Structure : Two tetracoordinate phosphorus atoms linked by an oxygen bridge, each bonded to two methoxy groups.

Hypophosphoric acid esters are synthesized via reactions involving dialkylphosphorus halides and sodium under anhydrous conditions, as described in early studies by Baudler (1954, 1956) . These compounds are of interest in coordination chemistry and as intermediates in organic synthesis.

Comparison with Structurally Similar Compounds

2.1. Trimethyl Phosphate (Phosphoric Acid, Trimethyl Ester)
  • Formula : $ \text{C}3\text{H}9\text{O}_4\text{P} $, MW : 140.07 g/mol .
  • Structure : A triester of phosphoric acid ($ \text{PO(OCH}3\text{)}3 $).
  • Key Differences :
    • Reactivity : Trimethyl phosphate lacks the P–O–P bridge, making it more reactive in hydrolysis and transesterification reactions.
    • Applications : Used as a methylating agent, solvent, and flame retardant, unlike hypophosphoric acid esters, which are niche intermediates .
2.2. Triphenyl Phosphite (Phosphorous Acid, Triphenyl Ester)
  • Formula : $ \text{C}{18}\text{H}{15}\text{O}_3\text{P} $, MW : 310.28 g/mol .
  • Structure : A triester of phosphorous acid ($ \text{P(OPh)}_3 $).
  • Key Differences: Oxidation State: Phosphorous acid (P³⁺) vs. hypophosphoric acid (P⁴⁺).
2.3. Tetraphosphoric Acid Hexamethyl Ester
  • Formula : $ \text{C}6\text{H}{18}\text{O}{13}\text{P}4 $, MW : 422.09 g/mol .
  • Structure : A cyclic or linear tetraphosphate with six methyl groups.
  • Key Differences :
    • Phosphorus Connectivity : Contains four phosphorus atoms in a chain or ring structure, compared to the two P atoms in hypophosphoric esters.
    • Reactivity : Higher acidity and coordination capacity due to multiple P–O–P linkages .
2.4. Diethyl Hydrogen Phosphate (Phosphoric Acid, Diethyl Ester)
  • Formula : $ \text{C}4\text{H}{11}\text{O}_4\text{P} $, MW : 154.10 g/mol .
  • Structure: A monoester of phosphoric acid ($ \text{(C}2\text{H}5\text{O)}_2\text{PO(OH)} $).
  • Key Differences :
    • Acidity : The free hydroxyl group in diethyl phosphate makes it more acidic (pKa ~1–2) than hypophosphoric esters, which are fully esterified .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Phosphorus Connectivity Key Applications
Hypophosphoric acid, tetramethyl ester $ \text{C}4\text{H}{12}\text{O}6\text{P}2 $ 218 P–O–P bridge Coordination chemistry, synthesis
Trimethyl phosphate $ \text{C}3\text{H}9\text{O}_4\text{P} $ 140.07 Single P center Methylation, flame retardants
Triphenyl phosphite $ \text{C}{18}\text{H}{15}\text{O}_3\text{P} $ 310.28 Single P center (P³⁺) Polymer stabilizers
Tetraphosphoric acid hexamethyl ester $ \text{C}6\text{H}{18}\text{O}{13}\text{P}4 $ 422.09 P–O–P–O–P chain/ring Intermediates, catalysts
Diethyl hydrogen phosphate $ \text{C}4\text{H}{11}\text{O}_4\text{P} $ 154.10 Single P center (monoester) Analytical chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.